molecular formula C10H14O B073628 4-Ethylphenetole CAS No. 1585-06-4

4-Ethylphenetole

Cat. No. B073628
CAS RN: 1585-06-4
M. Wt: 150.22 g/mol
InChI Key: BQBROHBMIBOPFU-UHFFFAOYSA-N
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Description

Ethylene-based compounds, including polymers and small molecules, play a critical role in the chemical industry due to their versatility and wide range of applications. The synthesis and study of these compounds involve understanding their molecular structure, chemical reactions they undergo, and their physical and chemical properties.

Synthesis Analysis

Ethylene and its derivatives are synthesized through various chemical reactions, including polymerization. For instance, ethylene polymerization using novel titanocene and zirconocene catalysts has shown significant activity, producing highly linear and crystalline polyethylene with high melting points, indicating the high-quality material produced through these methods (Sun et al., 2006).

Molecular Structure Analysis

The molecular structure of ethylene and related compounds is fundamental to their chemical behavior. Studies using electron diffraction and spectroscopy have detailed the bond lengths and angles in ethylene, providing a basis for understanding the structure of more complex ethylene derivatives (Bartell & Bonham, 1959).

Chemical Reactions and Properties

Ethylene and its derivatives participate in various chemical reactions, forming a broad range of products. Transition-metal-catalyzed carbon-carbon bond-forming reactions of ethylene, for example, are crucial for synthesizing numerous organic compounds, highlighting the versatility of ethylene in organic synthesis (Saini, Stokes, & Sigman, 2013).

Scientific Research Applications

Biosynthesis in Engineered Bacteria

A significant application of 4-ethylphenetole (4-EP) is its biosynthesis through engineered bacteria, specifically Escherichia coli. By constructing an artificial biosynthetic pathway that includes genes encoding tyrosine ammonia lyase, phenolic acid decarboxylase, and vinylphenol reductase, researchers have developed a method to produce 4-EP from simple carbon sources. This biosynthetic approach not only showcases the potential for sustainable production of 4-EP but also highlights its industrial versatility, especially in pharmaceuticals and the food industry (Zhang, Long, & Ding, 2020).

Biotransformations and Organic Synthesis

4-Ethylphenol methylenehydroxylase from Pseudomonas putida has been found to catalyze the dehydrogenation of 4-ethylphenetole to produce a quinone methide, which is then hydrated to an alcohol. This enzyme demonstrates activity with a range of 4-alkylphenols, underscoring the role of 4-ethylphenetole in biotransformation processes. Such findings are pivotal for developing new synthetic pathways for chiral alcohols and other valuable chemical products (Hopper & Cottrell, 2003).

Production from Renewable Resources

Another groundbreaking application involves the production of 4-ethyltoluene, a close derivative of 4-ethylphenetole, from lignin, a renewable and cheap resource. Through a catalytic system involving RhCl3-LiI-LiBF4, ethylbenzene is first formed from lignin and then transformed into 4-ethyltoluene. This method not only represents a significant step towards sustainable chemical production but also offers a new strategy for valorizing lignin into valuable aromatic compounds (Shen et al., 2020).

Sensing Technologies

In the field of sensing technologies, molecularly imprinted nanoparticles have been developed for the selective sensing of 4-ethylphenol. By immobilizing these nanoparticles on the surface of a gold electrode, researchers have created a sensor that demonstrates remarkable sensitivity and selectivity for 4-EP. This innovation is particularly relevant for monitoring the quality of wine and could be applied in various food and beverage industries (Garcia-Mutio et al., 2015).

Safety And Hazards

4-Ethylphenetole is classified as a combustible liquid . It is advised to avoid dust formation and avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and protective equipment should be worn when handling this compound . In case of fire, appropriate extinguishing media should be used .

properties

IUPAC Name

1-ethoxy-4-ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-3-9-5-7-10(8-6-9)11-4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBROHBMIBOPFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60166434
Record name p-Ethylphenetole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethylphenetole

CAS RN

1585-06-4
Record name 4-Ethoxyethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1585-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Ethylphenetole
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Ethylphenetole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-ethylphenetole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.945
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name P-ETHYLPHENETOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ8TDS5TFC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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